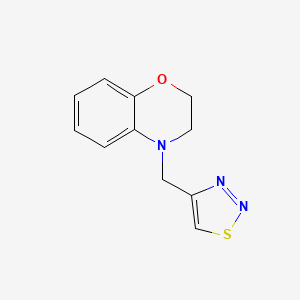![molecular formula C14H15NO2S B7549947 (5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione, commonly known as TDZ, is a synthetic compound that belongs to the class of thiazolidinediones. TDZ has been extensively studied for its potential applications in various scientific research fields.
Mechanism of Action
TDZ exerts its effects by binding to the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. TDZ binding to PPARγ leads to the activation of various downstream signaling pathways, resulting in the modulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
TDZ has been shown to have various biochemical and physiological effects. In plants, TDZ promotes cell division and differentiation, leading to the formation of somatic embryos. In animals, TDZ has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. TDZ has also been shown to have neuroprotective effects in Alzheimer's disease models.
Advantages and Limitations for Lab Experiments
TDZ has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. TDZ is also relatively inexpensive compared to other compounds with similar applications. However, TDZ has some limitations, including its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Future Directions
The potential applications of TDZ in various scientific research fields are vast, and there are several future directions for research. In agriculture, further studies are needed to optimize the use of TDZ for plant regeneration and somatic embryogenesis. In medicine, more research is needed to determine the safety and efficacy of TDZ in treating various diseases. In biochemistry, TDZ can be used as a tool to study the mechanism of action of various enzymes and proteins. Further research is needed to fully understand the molecular mechanisms underlying the effects of TDZ.
Synthesis Methods
TDZ can be synthesized by reacting 4-tert-butylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then treated with chloroacetic acid to form TDZ. The purity of the synthesized TDZ can be improved by recrystallization using an appropriate solvent.
Scientific Research Applications
TDZ has been widely used in various scientific research fields, including agriculture, medicine, and biochemistry. In agriculture, TDZ has been shown to promote plant regeneration and induce somatic embryogenesis in various plant species. In medicine, TDZ has been studied for its potential applications in treating diabetes, cancer, and Alzheimer's disease. In biochemistry, TDZ has been used as a tool to study the mechanism of action of various enzymes and proteins.
Properties
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMWJRBNDRHCJL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)

![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)



![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)


